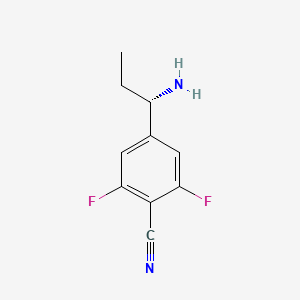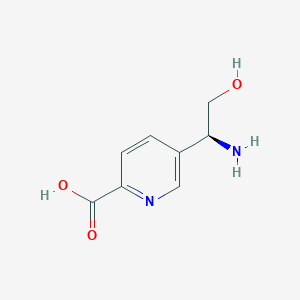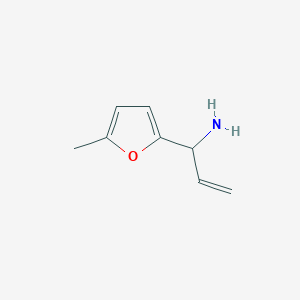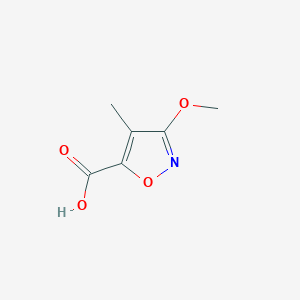
4-((1S)-1-Aminopropyl)-2,6-difluorobenzenecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((1S)-1-Aminopropyl)-2,6-difluorobenzenecarbonitrile is an organic compound characterized by the presence of an aminopropyl group attached to a difluorobenzenecarbonitrile core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1S)-1-Aminopropyl)-2,6-difluorobenzenecarbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-difluorobenzonitrile.
Amination: The introduction of the aminopropyl group is achieved through a nucleophilic substitution reaction. This involves the reaction of 2,6-difluorobenzonitrile with (S)-1-aminopropane under basic conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF), at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
4-((1S)-1-Aminopropyl)-2,6-difluorobenzenecarbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The fluorine atoms can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of hydroxyl or alkoxy derivatives.
科学的研究の応用
4-((1S)-1-Aminopropyl)-2,6-difluorobenzenecarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 4-((1S)-1-Aminopropyl)-2,6-difluorobenzenecarbonitrile involves its interaction with specific molecular targets. The aminopropyl group can form hydrogen bonds with biological macromolecules, while the difluorobenzenecarbonitrile core can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-((1S)-1-Aminopropyl)-2,6-dichlorobenzenecarbonitrile: Similar structure but with chlorine atoms instead of fluorine.
4-((1S)-1-Aminopropyl)-2,6-dibromobenzenecarbonitrile: Similar structure but with bromine atoms instead of fluorine.
4-((1S)-1-Aminopropyl)-2,6-dimethylbenzenecarbonitrile: Similar structure but with methyl groups instead of fluorine.
Uniqueness
The presence of fluorine atoms in 4-((1S)-1-Aminopropyl)-2,6-difluorobenzenecarbonitrile imparts unique properties such as increased lipophilicity and metabolic stability, making it distinct from its analogs with other substituents.
特性
分子式 |
C10H10F2N2 |
|---|---|
分子量 |
196.20 g/mol |
IUPAC名 |
4-[(1S)-1-aminopropyl]-2,6-difluorobenzonitrile |
InChI |
InChI=1S/C10H10F2N2/c1-2-10(14)6-3-8(11)7(5-13)9(12)4-6/h3-4,10H,2,14H2,1H3/t10-/m0/s1 |
InChIキー |
IYHJZKWTLIKANX-JTQLQIEISA-N |
異性体SMILES |
CC[C@@H](C1=CC(=C(C(=C1)F)C#N)F)N |
正規SMILES |
CCC(C1=CC(=C(C(=C1)F)C#N)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Methylsulfonyl)-3,9-diazaspiro[5.5]undecane hcl](/img/structure/B13051428.png)







![(1S)-1-[2-chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13051468.png)

![Tert-Butyl 7-Carbamoyl-6,7-Dihydropyrazolo[1,5-A]Pyrazine-5(4H)-Carboxylate](/img/structure/B13051480.png)



